molecular formula C24H32N4O2 B116487 2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 380204-72-8

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B116487
M. Wt: 408.5 g/mol
InChI Key: FRRCDIZIDLHOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide” is a chemical substance with the molecular formula C24H32N4O2 and a molecular weight of 408.5 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy2. However, specific structural information for this compound is not readily available in the search results.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is subjected.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like density, boiling point, vapor pressure, and more3. However, the specific physical and chemical properties for this compound are not provided in the search results.


Scientific Research Applications

Biological Screening and Fingerprint Applications

This compound, when synthesized as sulfonamides and alkylated piperazine derivatives, shows significant biological activities including antibacterial, antifungal, and anthelmintic properties. Additionally, it demonstrates potential for latent fingerprint analysis due to its stickiness and finger rhythm properties, making it useful for detecting fingerprints on various surfaces (Khan et al., 2019).

Synthesis Process

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. This method helps in efficiently removing unwanted by-products and achieving a 68% active yield (Guillaume et al., 2003).

Potential for Atrial Fibrillation Treatment

Ranolazine, a derivative of this compound, is being investigated for its potential in treating atrial fibrillation due to its antiarrhythmic activity and atrio-selectivity. More research, especially in animal models and human trials, is needed to explore its full potential in this area (Hancox & Doggrell, 2010).

Antipsychotic Agent Development

Synthesis of various derivatives has been attempted to prepare novel atypical antipsychotic agents. These compounds have shown promising in vivo pharmacological activity, particularly in Swiss albino mice, without exhibiting catalepsy (Sekhar et al., 2008).

Receptor Affinity and Anticancer Properties

Derivatives of this compound have been synthesized and biologically evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Some derivatives showed potent receptor ligand properties and anticancer activities, suggesting their potential in cancer therapy (Żmudzki et al., 2015).

Anti-acetylcholinesterase Activity

Some benzothiazole derivatives of this compound were synthesized and evaluated for their ability to inhibit acetylcholinesterase. These compounds, particularly those with dimethylamino ethyl or propyl substituents, showed inhibitory effects, positioning them as potential anticholinesterase agents (Mohsen et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemical substances with appropriate safety measures. However, specific safety and hazard information for this compound is not available in the search results.


Future Directions

The future directions for research involving this compound could be vast and varied, depending on the field of study. Unfortunately, the search results do not provide specific information on future directions for this compound.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a detailed analysis, it’s recommended to refer to peer-reviewed scientific literature and trusted chemical databases.


properties

IUPAC Name

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCDIZIDLHOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

CAS RN

380204-72-8
Record name 1,4-Piperazinediacetamide, N,N'-bis(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380204728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-PIPERAZINEDIACETAMIDE, N,N'-BIS(2,6-DIMETHYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGD35FKE8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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